molecular formula C12H12Cl2OS B8385942 2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

Cat. No.: B8385942
M. Wt: 275.2 g/mol
InChI Key: OFFPEAWVPIYQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene is a useful research compound. Its molecular formula is C12H12Cl2OS and its molecular weight is 275.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl2OS

Molecular Weight

275.2 g/mol

IUPAC Name

2-butyl-6,7-dichloro-1-benzothiophen-5-ol

InChI

InChI=1S/C12H12Cl2OS/c1-2-3-4-8-5-7-6-9(15)10(13)11(14)12(7)16-8/h5-6,15H,2-4H2,1H3

InChI Key

OFFPEAWVPIYQOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC(=C(C(=C2S1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.0 g of 6,7-dichloro-2-n-butyl-5-methoxybenzo[b]thiophene and 50 g of pyridine hydrochloride, under nitrogen, is heated with stirring in a 195° oil-bath for 5 hrs. After the reaction mixture has cooled, 1000 ml of water is added and the aqueous mixture is extracted with three 250-ml portions of ether. The organic layers are combined, washed with one 200-ml portion of 2N hydrochloric acid, two 250-ml portions of water, dried over anhydrous magnesium sulfate and filtered. The solvent is removed to give an oil. Crystallization with pentane and cooling gives 3.3 g of 2-n-butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene, mp 35°.
Name
6,7-dichloro-2-n-butyl-5-methoxybenzo[b]thiophene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.